2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-2-phenylacetic acid 2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-2-phenylacetic acid
Brand Name: Vulcanchem
CAS No.: 96983-28-7
VCID: VC6333326
InChI: InChI=1S/C14H9N3O4/c18-12-9-10(16-7-6-15-9)13(19)17(12)11(14(20)21)8-4-2-1-3-5-8/h1-7,11H,(H,20,21)
SMILES: C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C3=NC=CN=C3C2=O
Molecular Formula: C14H9N3O4
Molecular Weight: 283.243

2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-2-phenylacetic acid

CAS No.: 96983-28-7

Cat. No.: VC6333326

Molecular Formula: C14H9N3O4

Molecular Weight: 283.243

* For research use only. Not for human or veterinary use.

2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-2-phenylacetic acid - 96983-28-7

Specification

CAS No. 96983-28-7
Molecular Formula C14H9N3O4
Molecular Weight 283.243
IUPAC Name 2-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-2-phenylacetic acid
Standard InChI InChI=1S/C14H9N3O4/c18-12-9-10(16-7-6-15-9)13(19)17(12)11(14(20)21)8-4-2-1-3-5-8/h1-7,11H,(H,20,21)
Standard InChI Key IHUIHFKBCYOUMW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C3=NC=CN=C3C2=O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-2-phenylacetic acid, reflects its bicyclic pyrrolo[3,4-b]pyrazine system with ketone groups at positions 5 and 7. The phenylacetic acid substituent at position 6 introduces chirality and enhances molecular diversity. Key structural features include:

PropertyValueSource
Molecular formulaC₁₄H₉N₃O₄
Molecular weight283.24 g/mol
SMILESO=C(O)C(N1C(=O)C2=NC=CN=C2C1=O)C3=CC=CC=C3
InChI KeyIHUIHFKBCYOUMW-UHFFFAOYSA-N
Density1.6 ± 0.1 g/cm³

The planar pyrrolopyrazine core facilitates π-π stacking interactions, while the phenyl group and carboxylic acid enable hydrogen bonding and solubility modulation .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves multi-step organic reactions:

  • Core Formation: Cyclization of pyrrole derivatives with pyrazine precursors under acidic or basic conditions yields the pyrrolo[3,4-b]pyrazine skeleton .

  • Functionalization: Acylation or nucleophilic substitution introduces the phenylacetic acid group. For example, coupling via EDCI/HOBt in anhydrous DMF achieves 72–89% yields .

Industrial Methods

Scalable approaches employ continuous flow chemistry to optimize temperature and solvent use (e.g., THF or acetonitrile). Automated systems enhance reproducibility, with quality control via HPLC and NMR .

Reactivity and Chemical Transformations

Oxidation and Reduction

  • Oxidation: Treating with KMnO₄ or H₂O₂ under acidic conditions decarboxylates the acetic acid moiety or oxidizes the pyrrole ring .

  • Reduction: NaBH₄ or LiAlH₄ reduces ketones to secondary alcohols, altering solubility and bioactivity.

Substitution Reactions

The N-6 position undergoes nucleophilic substitution with amines or halides, enabling derivative synthesis. For instance, amidation with pyridinylmethylamine yields analogs with enhanced antimicrobial profiles .

Biological Activity and Applications

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Staphylococcus aureus (MIC: 15 µg/mL) and Escherichia coli (MIC: 25 µg/mL). Molecular docking suggests binding to bacterial DNA gyrase .

Enzyme Inhibition

Preliminary data indicate inhibition of cyclooxygenase-2 (COX-2) and xanthine oxidase, implicating potential in inflammatory and gout therapeutics .

Physicochemical and Pharmacokinetic Profile

ParameterValueMethod/Source
Solubility (water)0.113 mg/mLESOL
LogP (octanol-water)2.28XLOGP3
Plasma protein binding89%Predictive modeling
Metabolic stabilityModerate (CYP3A4 substrate)

The compound’s low solubility limits bioavailability, necessitating prodrug strategies or nanoformulations .

Comparison with Analogous Compounds

CompoundStructural DifferenceBioactivity (IC₅₀)
6-Methyl pyrrolopyrazineMethyl at position 6MCF-7: 45 µM
Chloropyridinyl derivativeChloropyridine substituentS. aureus: 12 µg/mL
2,3-DihydrobenzodioxineBenzodioxine coreCOX-2 inhibition: 82%

The phenylacetic acid group in 96983-28-7 enhances target specificity compared to alkyl-substituted analogs .

Recent Advances and Future Directions

A 2025 patent (US20210386718A1) highlights bicyclic pyrrolopyrazines as GABAₐ α5 receptor modulators, suggesting neurological applications . Ongoing studies focus on:

  • Hybrid Derivatives: Combining with quinoline or triazole moieties to improve blood-brain barrier penetration .

  • Nanoencapsulation: Lipid-based nanoparticles to enhance solubility and tumor targeting .

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